1-Benzyl-4-(trifluoromethyl)piperidin-4-ol
Overview
Description
“1-Benzyl-4-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the empirical formula C13H16F3NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound can be achieved via the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride . This reaction results in the formation of 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16F3NO/c14-13(15,16)12(18)6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,18H,6-10H2 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 259.27 .Scientific Research Applications
Nucleophilic Aromatic Substitution
The reaction of piperidine with nitro-aromatic compounds has been explored, revealing insights into nucleophilic aromatic substitution reactions. This study contributes to understanding the reaction mechanisms and could inform the synthesis of compounds related to 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol, highlighting the importance of the piperidine moiety in chemical synthesis (Pietra & Vitali, 1972).
Antineoplastic Agents
A series of compounds including a piperidone framework, similar to this compound, have demonstrated potential as antineoplastic agents. These molecules exhibit cytotoxic properties, often outperforming contemporary anticancer drugs, with specific mechanisms such as apoptosis induction and reactive oxygen species generation (Hossain et al., 2020).
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives, which share structural motifs with this compound, underscores their value in creating novel optoelectronic materials. These compounds are integral in developing materials for organic light-emitting diodes (OLEDs), photovoltaic elements, and other electronic devices, emphasizing the broad applicability of such structures in advanced material science (Lipunova et al., 2018).
OLED Applications
BODIPY-based materials, akin to the fluorinated motifs in this compound, have been identified as promising for use in OLEDs. The study of BODIPY-related structures offers insights into the development of metal-free infrared emitters and highlights the role of fluorinated compounds in enhancing optoelectronic properties (Squeo & Pasini, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol are currently unknown. This compound is a research chemical and is used for pharmaceutical testing . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
As a research chemical, it is used in the synthesis of various heterocyclic compounds, demonstrating its potential use in creating complex organic molecules.
Result of Action
As a research chemical, it is used in the synthesis of various heterocyclic compounds, suggesting its potential role in generating compounds with potential biological activity.
Action Environment
It is known that the compound should be stored at a temperature of 4 degrees Celsius , indicating that temperature could play a role in its stability.
Properties
IUPAC Name |
1-benzyl-4-(trifluoromethyl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(18)6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,18H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROXBGWEKOTEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228302 | |
Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373603-70-4 | |
Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373603-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.